molecular formula C11H16N4 B11730068 1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine

1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B11730068
M. Wt: 204.27 g/mol
InChI Key: DJBODVCJHCNMRC-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and pyrrole rings. These structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrrole-2-carbaldehyde
  • 1,5-Dimethyl-1H-pyrazol-4-amine
  • 2-Acetyl-1-methylpyrrole

Uniqueness

1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine is unique due to its combined pyrazole and pyrrole structures, which confer distinct chemical and biological properties. This dual-ring system enhances its versatility and potential for various applications compared to similar compounds .

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

1,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H16N4/c1-9-11(8-13-15(9)3)12-7-10-5-4-6-14(10)2/h4-6,8,12H,7H2,1-3H3

InChI Key

DJBODVCJHCNMRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=CN2C

Origin of Product

United States

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